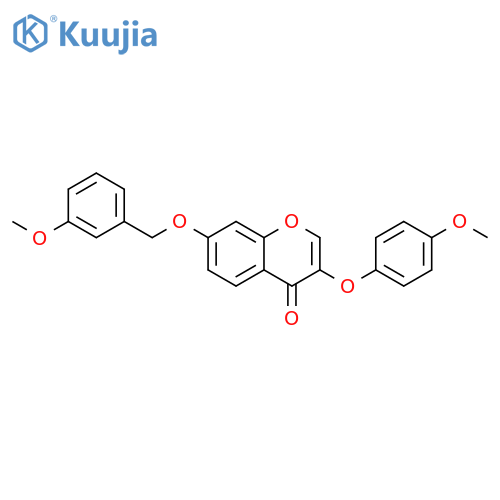

Cas no 858762-23-9 (3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one)

3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one

- 4H-1-Benzopyran-4-one, 3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-

- 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one

-

- インチ: 1S/C24H20O6/c1-26-17-6-8-18(9-7-17)30-23-15-29-22-13-20(10-11-21(22)24(23)25)28-14-16-4-3-5-19(12-16)27-2/h3-13,15H,14H2,1-2H3

- InChIKey: YSXDCZXXGCLHRZ-UHFFFAOYSA-N

- ほほえんだ: C1OC2=CC(OCC3=CC=CC(OC)=C3)=CC=C2C(=O)C=1OC1=CC=C(OC)C=C1

3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-2835-4mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-2μmol |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-2mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-3mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-5mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-10mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 10mg |

$79.0 | 2023-09-11 | ||

| A2B Chem LLC | BA73833-1mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA73833-10mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 10mg |

$252.00 | 2023-12-30 | ||

| Life Chemicals | F3385-2835-1mg |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2835-10μmol |

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one |

858762-23-9 | 10μmol |

$69.0 | 2023-09-11 |

3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 858762-23-9 and Product Name: 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one

The compound with the CAS number 858762-23-9 and the product name 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one represents a significant advancement in the field of pharmaceutical chemistry. This chromene derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of multiple methoxy groups and phenyl rings in its molecular framework suggests a rich chemical diversity that can be leveraged for various biological activities.

Chromenes, as a class of heterocyclic compounds, have long been studied for their pharmacological properties. The specific substitution pattern in 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one makes it a promising candidate for further investigation. The 4H-chromen-4-one core is known for its stability and ability to interact with biological targets, while the methoxy and phenoxy groups enhance solubility and bioavailability, making it an attractive scaffold for drug development.

Recent research has highlighted the importance of chromene derivatives in addressing various diseases, including inflammation, cancer, and neurodegenerative disorders. The structural motifs present in 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one align well with the requirements for molecules that can modulate key biological pathways. For instance, studies have shown that chromenes can inhibit enzymes such as COX-2 and LOX, which are implicated in inflammatory responses. The methoxy groups in this compound may play a crucial role in modulating these interactions.

In addition to its anti-inflammatory potential, this compound has shown promise in preliminary studies related to anticancer applications. The phenoxy groups are known to enhance binding affinity to biological targets, which is essential for effective cancer therapy. Furthermore, the biphenyl moiety introduced by the 7-(3-methoxyphenyl)methoxy substituent may contribute to improved pharmacokinetic properties, such as enhanced cellular uptake and reduced metabolic clearance.

The synthesis of 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted phenols and ketones, followed by functional group modifications to introduce the methoxy and phenoxy groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve regioselective modifications of the chromene core.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying the substitution patterns or introducing additional functional groups, researchers can explore new chemical entities with enhanced biological activity. For example, replacing one of the methoxy groups with a halogen or an amino group could open up possibilities for different modes of action. Such modifications are often guided by structure-activity relationship (SAR) studies, which help in identifying the most promising leads for drug development.

The pharmacokinetic profile of 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one is another critical aspect that needs thorough investigation. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to assess its suitability for clinical use. In vitro studies using cell lines and animal models can provide valuable insights into these properties. Additionally, computational modeling techniques can be employed to predict ADME/Tox properties before experimental validation.

Recent advancements in drug discovery have emphasized the importance of high-throughput screening (HTS) and virtual screening (VS) in identifying novel bioactive compounds. These technologies allow researchers to rapidly evaluate large libraries of compounds for their potential interaction with biological targets. Given its unique structure, 3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one could be a valuable candidate for such screenings, particularly if it exhibits significant activity against disease-relevant targets.

The therapeutic potential of this compound extends beyond traditional pharmaceutical applications. It may also find utility in nutraceuticals or cosmeceuticals due to its ability to interact with cellular pathways involved in aging and oxidative stress. For instance, chromene derivatives have been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS) and modulating signaling pathways that regulate cellular homeostasis.

In conclusion,3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)meth oxy-4H-chromen-4-one represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases. Continued investigation into its biological activity, pharmacokinetic properties, and synthetic feasibility will be crucial in realizing its full therapeutic promise.

858762-23-9 (3-(4-methoxyphenoxy)-7-(3-methoxyphenyl)methoxy-4H-chromen-4-one) 関連製品

- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)

- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)

- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)

- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)

- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)

- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

- 92143-31-2((E)-Ceftriaxone)